molecular formula C17H17ClN2O2 B5793543 N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide

N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide

Cat. No. B5793543
M. Wt: 316.8 g/mol
InChI Key: KYIGFPGCROBGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to exhibit anti-proliferative effects in a variety of cancer cell lines, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide involves inhibition of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide promotes the acetylation of histones, which in turn leads to changes in gene expression and ultimately results in anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-proliferative and pro-apoptotic effects, N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide has been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. These effects are thought to contribute to the overall anti-cancer activity of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide for laboratory experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been shown to exhibit anti-cancer effects in a variety of cancer cell lines, making it a useful tool for investigating the underlying mechanisms of cancer development and progression.
One limitation of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide for laboratory experiments is that it has been found to exhibit cytotoxic effects in non-cancerous cells as well, which can make it difficult to study the specific effects of this compound on cancer cells. In addition, the optimal dosage and treatment duration for N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide may vary depending on the specific cancer cell line being studied, which can make it challenging to design experiments that accurately reflect its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can target specific cancer cell types while minimizing off-target effects. In addition, further investigation is needed to determine the optimal dosage and treatment duration for N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide in different cancer cell lines and to identify potential biomarkers that can be used to predict patient response to this compound. Finally, research is needed to investigate the potential use of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its overall anti-cancer activity.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide involves a multi-step process that includes the reaction of 4-chloroaniline with isobutyryl chloride to form N-(4-chlorophenyl)-2-methylpropanamide. This intermediate is then reacted with 3-aminobenzamide to yield the final product, N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide.

Scientific Research Applications

N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit anti-proliferative effects in a variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In addition, N-(4-chlorophenyl)-3-(isobutyrylamino)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-chlorophenyl)-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11(2)16(21)20-15-5-3-4-12(10-15)17(22)19-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIGFPGCROBGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.